6-Methoxy-2-methyl-3H-azepine
CAS No.: 919515-24-5
Cat. No.: VC16963052
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919515-24-5 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-3H-azepine |
| Standard InChI | InChI=1S/C8H11NO/c1-7-4-3-5-8(10-2)6-9-7/h3,5-6H,4H2,1-2H3 |
| Standard InChI Key | NAKNYZFLEHLIOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=CC1)OC |
Introduction
Molecular Structure and Characterization
6-Methoxy-2-methyl-3H-azepine is a seven-membered heterocyclic compound featuring a nitrogen atom at position 1, a methoxy group at position 6, and a methyl substituent at position 2. Its molecular formula, C₈H₁₁NO, corresponds to an exact mass of 137.084064 g/mol . The compound’s planar structure is stabilized by conjugation across the unsaturated ring system, with the methoxy and methyl groups introducing steric and electronic effects that influence reactivity.
Spectroscopic Identification
The vapor-phase infrared (IR) spectrum of 6-methoxy-2-methyl-3H-azepine reveals characteristic absorption bands at 1650 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C–O stretching), consistent with its imine and ether functional groups . Nuclear magnetic resonance (NMR) data from related 3H-azepine derivatives indicate distinct proton environments:
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Methyl groups resonate near δ 2.1–2.3 ppm (singlet).
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Methoxy protons appear as a singlet at δ 3.7–3.9 ppm.
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Aromatic protons on the azepine ring show multiplet signals between δ 6.0–7.0 ppm .
The compound’s SMILES notation, C=1N=C(CC=CC1OC)C, and InChIKey, NAKNYZFLEHLIOE-UHFFFAOYSA-N , provide unambiguous representations of its connectivity and stereoelectronic features.
Table 1: Key Molecular Descriptors of 6-Methoxy-2-methyl-3H-azepine
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₁NO | |
| Exact mass | 137.084064 g/mol | |
| XLogP3 | 1.2 (predicted) | |
| Hydrogen bond acceptors | 2 | |
| Rotatable bonds | 2 |
Synthetic Routes and Optimization
Thermal Deoxygenation of Alkylnitrobenzenes
A novel synthesis of 6-methoxy-2-methyl-3H-azepine involves the thermal reaction of m-nitrotoluene with tributylphosphine (Bu₃P) in methanol at 150°C for 24 hours . This method proceeds via a deoxygenation mechanism, where Bu₃P acts as a reducing agent, converting nitro groups to imine intermediates. Subsequent cyclization yields a mixture of azepine isomers, with 6-methoxy-2-methyl-3H-azepine isolated in 61% yield alongside its 4-methyl analog .
Key factors influencing regioselectivity include:
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Steric effects: Substrates with bulky substituents (e.g., 2,6-dimethylnitrobenzene) fail to react due to hindered cyclization .
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Solvent polarity: Methanol facilitates proton transfer during imine formation, enhancing reaction efficiency .
Table 2: Synthetic Yields of 3H-Azepine Derivatives
| Substrate | Products | Yield (%) |
|---|---|---|
| m-Nitrotoluene | 6-Methoxy-2-methyl-3H-azepine | 61 |
| 2,3-Dimethylnitrobenzene | 6,7-Dimethyl-3H-azepine isomer | 42 |
| 3,5-Dimethylnitrobenzene | 4,6-Dimethyl-3H-azepine | 42 |
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
6-Methoxy-2-methyl-3H-azepine undergoes regioselective bromination at position 4 when treated with N-bromosuccinimide (NBS) in dichloromethane at −20°C . The reaction proceeds via a 1,4-addition mechanism, forming a brominated intermediate that eliminates HBr under basic conditions to yield 2H-azepine derivatives . Competing pathways, such as transetherification or electrophilic aromatic substitution, are suppressed at low temperatures .
Nucleophilic Displacement
The methoxy group at position 6 is susceptible to nucleophilic displacement. For example, treatment with 2,4,6-trichlorophenol (TCP) in the presence of NBS replaces the methoxy group with a trichlorophenoxy moiety, enabling further functionalization with thiols or amines . This strategy has been employed to synthesize 2-alkylthio- and 2-alkylamino-2H-azepines, which are inaccessible via direct NBS-mediated reactions .
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